CoA-disulfide

Catalog No.
S569439
CAS No.
31664-36-5
M.F
C42H70N14O32P6S2
M. Wt
1533.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CoA-disulfide

CAS Number

31664-36-5

Product Name

CoA-disulfide

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

Molecular Formula

C42H70N14O32P6S2

Molecular Weight

1533.1 g/mol

InChI

InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1

InChI Key

YAISMNQCMHVVLO-ODFVJXNFSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O

Synonyms

CoA disulfide, coenzyme A disulfide

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O

CoA-disulfide, or coenzyme A disulfide, is a compound resulting from the oxidation of two molecules of coenzyme A. Coenzyme A is critical in various biochemical pathways, particularly in fatty acid metabolism and the citric acid cycle. The formation of CoA-disulfide represents a key redox state in cellular processes, acting as a marker for oxidative stress and influencing metabolic regulation.

  • Oxidation and Reduction: CoA-disulfide can be reduced back to coenzyme A using reducing agents such as dithiothreitol or 2-mercaptoethanol. This reduction is catalyzed by the enzyme CoA-disulfide reductase, which also utilizes NAD(P)+ as a cofactor .
  • Substitution Reactions: The disulfide bond in CoA-disulfide can be cleaved, allowing for substitution reactions where other functional groups can replace the disulfide bond.

Common reagents involved include:

  • Reducing Agents: Dithiothreitol, 2-mercaptoethanol.
  • Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

CoA-disulfide plays a significant role in cellular redox homeostasis. It acts as an antioxidant under stress conditions by forming mixed disulfides with proteins, a process termed CoAlation. This modification alters the molecular mass and activity of proteins, preventing irreversible oxidation of sulfhydryl groups. Studies have shown that CoA-disulfide can influence various metabolic pathways and signaling mechanisms in response to oxidative stress .

CoA-disulfide can be synthesized through various methods:

  • Chemoenzymatic Synthesis: This involves the symmetrical disulfide of pantetheine and utilizes enzymes from the coenzyme A salvage pathway, including pantetheine kinase and phosphopantetheine adenyltransferase. This method avoids unwanted oxidation by-products.
  • Industrial Production: Large-scale fermentation processes using genetically engineered microorganisms are common for producing coenzyme A, which is then oxidized to form CoA-disulfide. This method is optimized for yield and purity.

CoA-disulfide has diverse applications across several fields:

  • Biochemistry: Used as a reagent in biochemical assays and studies on redox reactions.
  • Medicine: Investigated for therapeutic effects related to oxidative stress and metabolic disorders.
  • Industry: Employed in pharmaceutical production and as a stabilizing agent in various industrial processes .

Research on CoA-disulfide has highlighted its role in protein modifications under oxidative stress conditions. The covalent attachment of CoA to cysteine residues in proteins alters their function and stability. Studies have demonstrated that different proteins can be selectively modified by CoA or glutathione during oxidative stress, indicating unique regulatory roles for these compounds .

CoA-disulfide shares similarities with several compounds derived from coenzyme A:

Compound NameDescriptionUnique Features
Coenzyme AThe reduced form essential for fatty acid metabolism and the citric acid cycle.Active form involved directly in metabolic pathways.
Acetyl-CoAA derivative involved in fatty acid synthesis and oxidation.Key substrate for energy production and biosynthesis.
Succinyl-CoAAnother derivative playing a role in the citric acid cycle.Involved in energy metabolism and amino acid synthesis.

Uniqueness of CoA-disulfide: Unlike other derivatives of coenzyme A, CoA-disulfide is unique due to its ability to form disulfide bonds with proteins, contributing significantly to cellular defense mechanisms against oxidative stress .

XLogP3

-11.7

Wikipedia

CoA-disulfide

Dates

Modify: 2024-02-18

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